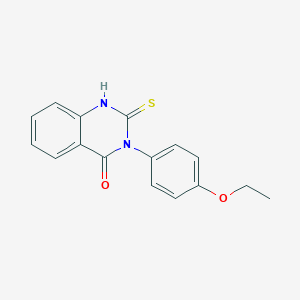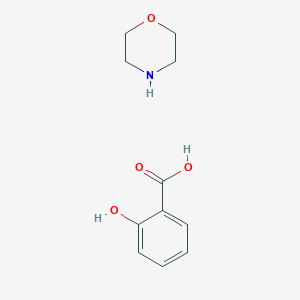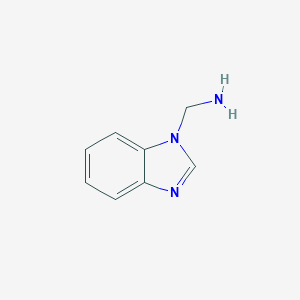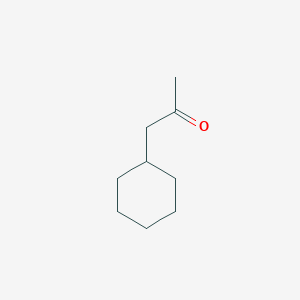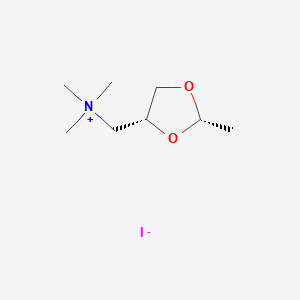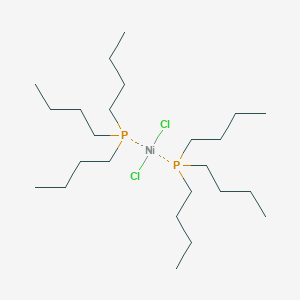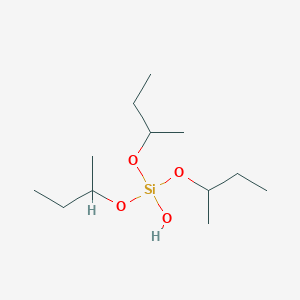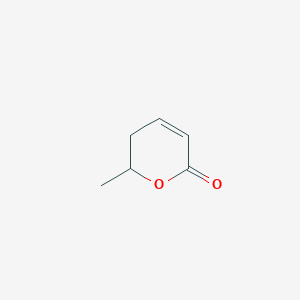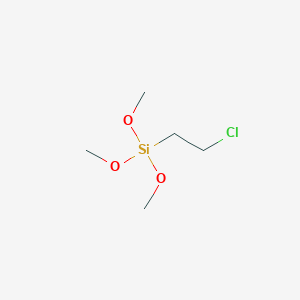
(2-Chloroethyl)trimethoxysilane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2-Chloroethyl)trimethoxysilane, also known as CTS, is a chemical compound that belongs to the family of organosilicon compounds. It is an important reagent used in various scientific research applications. CTS is a colorless, transparent liquid that is soluble in organic solvents such as ethanol and acetone.
作用機序
(2-Chloroethyl)trimethoxysilane acts as a coupling agent by forming covalent bonds between the organic and inorganic phases of hybrid materials. The trimethoxysilane group reacts with the hydroxyl groups on the surface of silica or metal oxide particles, while the chloroethyl group reacts with organic molecules. This results in the formation of a stable interface between the two phases.
生化学的および生理学的効果
(2-Chloroethyl)trimethoxysilane is not intended for use in biochemical and physiological applications, as it is toxic and can cause severe skin and eye irritation. It is classified as a hazardous substance and should be handled with care.
実験室実験の利点と制限
The advantages of using (2-Chloroethyl)trimethoxysilane in lab experiments include its high reactivity and ability to form stable interfaces between organic and inorganic phases. However, its toxicity and hazardous nature make it difficult to handle and require proper safety precautions.
将来の方向性
Future research directions for (2-Chloroethyl)trimethoxysilane include the development of new synthesis methods that are more efficient and environmentally friendly. There is also a need for further investigation into the properties and applications of hybrid materials prepared using (2-Chloroethyl)trimethoxysilane as a coupling agent. Additionally, the use of (2-Chloroethyl)trimethoxysilane in drug delivery and catalysis applications is an area of active research.
合成法
The synthesis of (2-Chloroethyl)trimethoxysilane involves the reaction of chloroethylsilane with trimethoxychlorosilane in the presence of a catalyst such as aluminum chloride or boron trifluoride. The reaction takes place under anhydrous conditions and yields (2-Chloroethyl)trimethoxysilane as the main product.
科学的研究の応用
(2-Chloroethyl)trimethoxysilane is widely used in scientific research for various applications. It is used as a coupling agent in the preparation of hybrid materials, such as silica-polymer composites. (2-Chloroethyl)trimethoxysilane is also used as a surface modifier for glass and metal surfaces. It is used in the synthesis of organosilicon compounds, which have applications in the fields of materials science, drug delivery, and catalysis.
特性
CAS番号 |
18157-21-6 |
|---|---|
製品名 |
(2-Chloroethyl)trimethoxysilane |
分子式 |
C5H13ClO3Si |
分子量 |
184.69 g/mol |
IUPAC名 |
2-chloroethyl(trimethoxy)silane |
InChI |
InChI=1S/C5H13ClO3Si/c1-7-10(8-2,9-3)5-4-6/h4-5H2,1-3H3 |
InChIキー |
CASYTJWXPQRCFF-UHFFFAOYSA-N |
SMILES |
CO[Si](CCCl)(OC)OC |
正規SMILES |
CO[Si](CCCl)(OC)OC |
その他のCAS番号 |
18157-21-6 |
同義語 |
(2-chloroethyl)trimethoxysilane |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![Pyrido[2,3-d]pyridazine-5(6H)-thione](/img/structure/B95032.png)
![2-Ethyl-5-methylbenzo[b]thiophene](/img/structure/B95034.png)
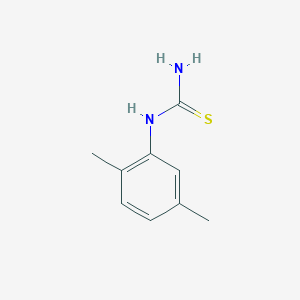
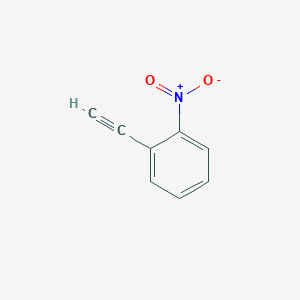
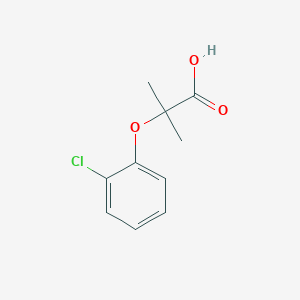
![2,3-Dihydro-1H-pyrrolo[2,1-c][1,4]benzodiazepine-5,11(10H,11ah)-dione](/img/structure/B95041.png)
